molecular formula C9H12O5 B3277871 5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 66696-76-2

5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B3277871
CAS RN: 66696-76-2
M. Wt: 200.19 g/mol
InChI Key: QDTJFGUUIXGPRS-UHFFFAOYSA-N
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Description

5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as HPD, is an important chemical compound that has found applications in various scientific research fields. HPD is a cyclic anhydride that is used as a precursor in the synthesis of other chemical compounds.

Scientific Research Applications

Chemical Reactions and Derivatives

5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, a related compound, shows reactivity with tert-butyl isocyanide in the presence of primary or secondary amines, producing N-tert-butyl-2,2-dimethylbutyramide derivatives and 1-tert-butyl-4,4-dimethyl-2,5-dioxopyrrolidine-3-carboxamides (Yavari et al., 2003). Another study demonstrated the reaction of a similar compound, 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, with cyclic secondary amines, leading to the formation of various substituted dioxane derivatives (Šafár̆ et al., 2000).

Synthesis in Aqueous Media

A study describes a quick and efficient synthesis method for 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones using isopropylidene malonate and aromatic aldehydes in water, emphasizing its environmental friendliness and high yield (Jin et al., 2006).

Crystal Structure Analysis

The crystal structure of a compound similar to 5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, namely 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, was analyzed using X-ray crystallographic techniques. This study provides insights into the molecular arrangement and stability of such compounds (Zeng, 2014).

Molecular and Electronic Properties

Research on 5-arylidene derivatives of Meldrum’s acid, closely related to the compound of interest, has been conducted to understand their structural and electronic properties. This study provides insights into the molecular geometries and intermolecular interactions, which are crucial for the application of these compounds in various fields (Dey et al., 2015).

properties

IUPAC Name

5-(1-hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-4-5(10)6-7(11)13-9(2,3)14-8(6)12/h10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTJFGUUIXGPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1C(=O)OC(OC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716082
Record name 5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

66696-76-2
Record name 5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of Meldrum's acid (10 g, 69.4 mmol) in CH2Cl2 (170 mL) was cooled to 0° C. Pyridine (11.2 ml, 138.8 mmol) and propanoyl chloride (10.1 mL, 76.3 mmol) were added via syringe. The resulting solution was stirred at 0° C. for 1 hour, then warmed to room temperature and stirred for 1 hour. The reaction was diluted with CH2Cl2 and washed with aq HCl (15 mL conc HCl in 200 mL water, 1×) and water (1×). The organic solution was dried over Na2SO4 and concentrated to give a dark red solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (4.41 g, 30.0 mmol) and pyridine (4.85 mL, 60.0 mmol) in dichloromethane (24 mL) at 0° C. under argon is added propionyl chloride (2.95 mL, 33.0 mmol). The mixture is stirred at 0° C. for 1 h and at room temperature for 1 h before being diluted with 2 N HCl (40 mL) and extracted with dichloromethane (80 mL). The extract is washed (brine) and dried. Solvent is removed at reduced pressure to give 5.57 g (93%) of 2 as a yellow solid, mp 43-46° C. IR 3345, 2856, 1715, 1456 cm−1; 1H NMR (CDCl3) δ 1.29 (t, J=7.5 Hz, 3H, CH2CH3), 1.76 (s, 6H, CH3, CH3), 3.14 (q, J=7.5 Hz, 2H, CH2CH3), 15.42 (bs, 1H, OH).
Quantity
4.41 g
Type
reactant
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step One
Quantity
2.95 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

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